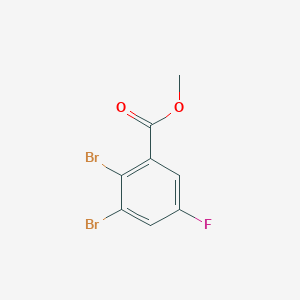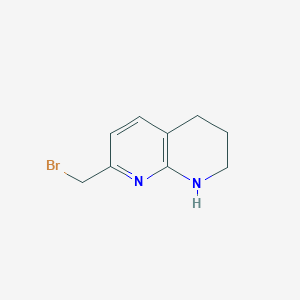
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that contains a bromomethyl group attached to a tetrahydro-1,8-naphthyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves the bromomethylation of 1,2,3,4-tetrahydro-1,8-naphthyridine. One common method is to react 1,2,3,4-tetrahydro-1,8-naphthyridine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine-containing reagents.
化学反应分析
Types of Reactions
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Products include naphthyridine oxides.
Reduction: Products include methyl-substituted naphthyridines.
科学研究应用
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of DNA interactions and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its ability to interact with biological molecules through its bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that can affect biological activity. The compound may also intercalate into DNA, disrupting its structure and function .
相似化合物的比较
Similar Compounds
- 1,8-Bis(bromomethyl)acridine
- 2,7-Bis(bromomethyl)acridine
- 2-(Bromomethyl)-7-methylacridine
Uniqueness
7-(Bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific ring structure and the presence of a bromomethyl group. This combination allows for specific interactions with biological molecules that are not observed with other bromomethyl-substituted compounds. Its tetrahydro-1,8-naphthyridine core also provides a distinct scaffold for the development of novel therapeutic agents .
属性
分子式 |
C9H11BrN2 |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
7-(bromomethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C9H11BrN2/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h3-4H,1-2,5-6H2,(H,11,12) |
InChI 键 |
RGXYNUKDIDIYHV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(NC1)N=C(C=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)


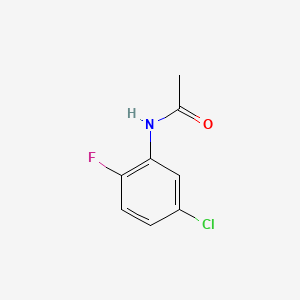


![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
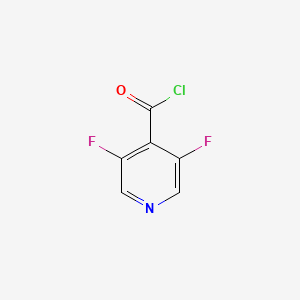
![2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
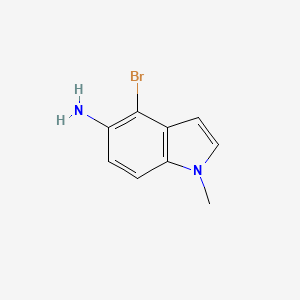
![2-[2-[2-(Diaminomethylideneamino)ethoxysulfonothioyl]ethyl]guanidine;dihydrobromide](/img/structure/B12835091.png)
![1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12835104.png)
